molecular formula C10H13ClO B13329816 3-(3-Chlorophenyl)butan-2-ol

3-(3-Chlorophenyl)butan-2-ol

Cat. No.: B13329816
M. Wt: 184.66 g/mol
InChI Key: BCPRAZUHFGKRHP-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a chlorophenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 3-(3-Chlorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: 3-(3-Chlorophenyl)butan-2-one.

    Reduction: 3-(3-Chlorophenyl)butane.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chlorophenyl)butan-2-ol is unique due to the specific positioning of the chlorophenyl group and the hydroxyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-(3-chlorophenyl)butan-2-ol

InChI

InChI=1S/C10H13ClO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8,12H,1-2H3

InChI Key

BCPRAZUHFGKRHP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)C(C)O

Origin of Product

United States

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